1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid
Description
1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted at position 1 with a pyridin-4-yl group and at position 3 with a carboxylic acid moiety. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. The compound’s hydrochloride form (CID 12895984) has been structurally characterized via SMILES and InChI notations, confirming the pyridine-pyrrolidine-carboxylic acid architecture .
Properties
IUPAC Name |
1-pyridin-4-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-6-12(7-8)9-1-4-11-5-2-9/h1-2,4-5,8H,3,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWRUARFQZMWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-pyridinecarboxaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings .
Scientific Research Applications
1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- Pyridine vs. Phenyl Substituents : The pyridin-4-yl group in the target compound enables π-π stacking and hydrogen bonding via its nitrogen, unlike halogenated phenyl groups (e.g., in ), which prioritize hydrophobic and electron-withdrawing effects.
- Ring Saturation : Compared to the unsaturated pyrrole derivative (), the saturated pyrrolidine ring in the target compound offers greater conformational flexibility.
- Position of Functional Groups : The ketone at C2 in may increase the acidity of the adjacent carboxylic acid, whereas the absence of a ketone in the target compound reduces such electronic effects.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Hydrochloride Salt Advantage : The hydrochloride form of the target compound () likely improves aqueous solubility compared to neutral derivatives like or .
- Impact of Substituents : Halogenated and benzyl groups () increase LogP values, suggesting higher lipophilicity, whereas the pyridine group balances hydrophilicity.
Biological Activity
1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, combined with a pyridine moiety and a carboxylic acid functional group, contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and therapeutic applications.
The biological activity of 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid can be attributed to several key mechanisms:
- Enzyme Inhibition : Compounds with a similar structure have shown efficacy as enzyme inhibitors, particularly against cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.
- Receptor Modulation : This compound may act as a modulator for various receptors, influencing neurotransmitter systems and potentially exhibiting anti-inflammatory properties.
- Pharmacokinetics : The structural features of the pyrrolidine ring influence the compound's bioavailability and distribution within biological systems.
Biochemical Pathways
Research indicates that 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid interacts with various signaling pathways:
- Ras-MEK-ERK Pathway : This pathway is crucial for cell proliferation and survival. Compounds similar to this one have been associated with modulation of this pathway, impacting cancer cell growth.
- PI3K-AKT Pathway : Involvement in this pathway suggests potential applications in cancer therapy, as it plays a critical role in cell survival and metabolism.
Biological Activities
The biological activities of 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid include:
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, making them potential candidates for treating viral infections.
- Anti-inflammatory Effects : The modulation of inflammatory pathways indicates potential applications in treating inflammatory diseases.
- Anticancer Properties : Studies suggest that this compound may inhibit tumor growth through its action on specific kinases involved in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antioxidant Activity : Research has shown that pyrrolidine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Similar compounds have been investigated for their protective effects against neurodegenerative diseases, suggesting that 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid may also offer neuroprotection .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclization of precursors and functional group modifications. For example, a pyrrolidine ring is formed via cyclization of a pyridine-containing intermediate, followed by carboxylation at the 3-position. Key reaction conditions include temperature control (e.g., 60–100°C), solvent selection (DMF or toluene), and catalysts like palladium or copper for cross-coupling steps . Optimization focuses on yield (reported ~50–70% in lab-scale protocols) and purity, achieved through recrystallization or chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR : and NMR confirm the pyrrolidine ring conformation and pyridine substitution patterns. For example, pyridin-4-yl protons resonate at δ 8.5–8.7 ppm in DMSO-d6 .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) with precise mass matching .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% in optimized syntheses) .
Q. What are the key physicochemical properties influencing its solubility and stability?
The compound’s zwitterionic nature (due to the carboxylic acid and pyridine moieties) impacts solubility: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). Stability studies under varying pH (2–10) and temperature (4–25°C) indicate degradation via hydrolysis of the pyrrolidine ring under acidic conditions .
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what analytical methods resolve stereochemical ambiguities?
Chiral synthesis employs asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to control the pyrrolidine ring’s stereochemistry. Enantiomeric excess (ee) is quantified using chiral HPLC (e.g., Chiralpak IC column) or circular dichroism (CD). Contradictions in reported ee values (e.g., 85% vs. 92%) may arise from column choice or sample preparation .
Q. What strategies address contradictory data on its biological activity (e.g., enzyme inhibition vs. neuroprotection)?
Contradictions may stem from assay conditions (e.g., buffer pH affecting ionization) or off-target interactions. Methodological solutions include:
- Dose-response curves to confirm specificity (IC values should correlate across assays).
- SPR (Surface Plasmon Resonance) : Direct binding studies with purified targets (e.g., kinases) validate interaction kinetics (K = 10–100 nM in some reports) .
- Metabolic Stability Assays : LC-MS/MS tracks degradation products in cell lysates to rule out artifactive effects .
Q. How do substituents on the pyrrolidine or pyridine rings modulate biological activity?
- Pyridine Modifications : Fluorination at the pyridine 2-position enhances blood-brain barrier penetration (logP reduction by ~0.5 units) .
- Pyrrolidine Modifications : Methylation at the 2-position increases metabolic stability (t in liver microsomes improves from 30 to 120 min) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in target proteins, guiding rational design .
Q. What crystallographic techniques elucidate its supramolecular interactions in solid-state studies?
Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding between the carboxylic acid and pyridine groups, forming dimeric structures. Database surveys (Cambridge Structural Database) show protonation of the pyridine nitrogen in salts (e.g., trifluoroacetate) alters packing motifs .
Methodological Considerations
Q. How are reaction intermediates monitored during synthesis?
- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) track progress with UV visualization.
- In-situ IR : Monitors carbonyl (1700 cm) and amine (3300 cm) group transformations .
Q. What in vitro assays evaluate its pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
